molecular formula C15H17NO B13227056 2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine

2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine

Cat. No.: B13227056
M. Wt: 227.30 g/mol
InChI Key: KMWQENHLXLVNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance within Chemical and Biological Sciences

The significance of 2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine lies in its core structure: the phenethylamine (B48288) backbone. This scaffold is a fundamental component of numerous biologically active compounds, including naturally occurring neurotransmitters and hormones. The phenethylamine motif is prevalent in a wide array of compounds, from simple open-chain structures to intricate polycyclic arrangements. The importance of this chemical framework is highlighted by its presence in endogenous catecholamines like dopamine (B1211576), norepinephrine, and epinephrine, which are crucial for voluntary movement, stress responses, and mood regulation. nih.gov

The specific arrangement of a 4-methylphenoxy group on the phenyl ring of this compound suggests potential interactions with various biological targets. Phenethylamine derivatives are known to interact with a range of receptors and enzymes in the central nervous system. acs.org Consequently, this compound is of interest for its potential to modulate neurological pathways.

Historical Perspective of Phenethylamine Derivatives in Academic Research

The study of phenethylamine derivatives has a rich history in academic research, dating back to the late 19th and early 20th centuries. acs.org This class of compounds, often referred to as substituted phenethylamines, is formed by replacing one or more hydrogen atoms in the core phenethylamine structure with other substituents. wikipedia.org This chemical versatility has led to the development of a vast number of derivatives with a wide spectrum of pharmacological effects.

Historically, research into phenethylamine derivatives has led to the discovery of stimulants, psychedelics, empathogens, anorectics, bronchodilators, decongestants, and antidepressants. wikipedia.org Prominent examples include mescaline, a naturally occurring psychedelic phenethylamine, and synthetic derivatives like 2C-B. wikipedia.org The extensive research by chemists such as Alexander Shulgin on various phenethylamine derivatives has significantly contributed to the understanding of their structure-activity relationships. acs.org

Current Research Landscape and Unaddressed Questions Pertaining to this compound

While the broader class of phenethylamine derivatives has been extensively studied, specific research on this compound is not widely documented in publicly available literature. Much of the current understanding is extrapolated from research on structurally similar compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC15H17NO
Monoisotopic Mass227.13101 Da
Predicted XlogP3.1

Source: PubChem uni.lu

The primary unaddressed questions regarding this compound revolve around its specific biological activity. Key areas for future investigation include:

Receptor Binding Profile: Determining which specific receptors in the central nervous system this compound binds to and with what affinity.

Pharmacological Effects: Characterizing the physiological and behavioral effects of the compound in preclinical models.

Synthesis and Analogs: Developing efficient synthetic routes and creating analogs with modified substituents to explore structure-activity relationships.

Research on related compounds, such as those with different substitutions on the phenoxy or phenyl rings, can provide valuable insights into the potential properties of this compound. For instance, studies on other phenoxyacetamide and phenoxyethanamine derivatives have revealed potent and selective inhibitory activity against monoamine oxidases, enzymes crucial for neurotransmitter metabolism.

Table 2: Related Phenethylamine Compounds and Their Research Context

Compound NameKey Research Findings
2-PhenylethylamineA central nervous system stimulant and a key structure in many psychoactive compounds. acs.org
N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine (DPPE)An intracellular histamine antagonist with chemopotentiating and cytoprotective properties. nih.gov
2-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-amineA substituted phenethylamine derivative used as a research compound and building block for synthesis.
2-(5-(4-[4-Methylphenoxy]phenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amineA derivative investigated for its potential as a Trace Amine-Associated Receptor 1 (TAAR1) agonist. nih.gov

The lack of specific data for this compound underscores the vastness of the chemical space occupied by phenethylamine derivatives and highlights the potential for new discoveries within this class of compounds. Future research is necessary to fully elucidate the chemical and biological properties of this specific molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-[2-(4-methylphenoxy)phenyl]ethanamine

InChI

InChI=1S/C15H17NO/c1-12-6-8-14(9-7-12)17-15-5-3-2-4-13(15)10-11-16/h2-9H,10-11,16H2,1H3

InChI Key

KMWQENHLXLVNPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2CCN

Origin of Product

United States

Synthetic Methodologies for 2 2 4 Methylphenoxy Phenyl Ethan 1 Amine and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine reveals several logical bond disconnections that form the basis for planning its synthesis. The primary disconnections are at the ether linkage (C-O), the amine group (C-N), and the biaryl C-C bond, each leading to distinct synthetic strategies and precursors.

Key Precursors and Synthetic Building Blocks

The chosen disconnection strategy dictates the required starting materials.

Disconnection of the Ether Linkage (C-O): This is a common strategy that simplifies the synthesis into two key fragments. This approach identifies a phenol (B47542) and an aryl partner as the primary precursors.

Precursor 1: 2-(2-Hydroxyphenyl)ethan-1-amine or a protected derivative.

Precursor 2: A para-cresol derivative, such as 4-iodotoluene (B166478) or 4-methylphenylboronic acid.

Disconnection of the Amine Group (C-N): This approach focuses on forming the ethylamine (B1201723) side chain at a late stage of the synthesis.

Precursor 1: 2-[2-(4-Methylphenoxy)phenyl]acetaldehyde or the corresponding phenylacetic acid derivative.

Precursor 2: An ammonia (B1221849) equivalent or a suitable nitrogen source.

Disconnection of the Biaryl Bond (C-C): This strategy involves building the biaryl core as a key step.

Precursor 1: A phenoxy-substituted aryl halide or boronic acid, such as 1-bromo-2-(4-methylphenoxy)benzene.

Precursor 2: A vinyl equivalent or a two-carbon building block that can be converted to the ethanamine side chain.

Convergent and Divergent Synthetic Approaches

Both convergent and divergent strategies can be effectively applied to the synthesis of this compound and its analogues.

Divergent Synthesis: A divergent strategy is ideal for producing a library of analogues from a common intermediate. The synthesis begins with a core scaffold that is subsequently modified. For instance, 2-(2-hydroxyphenyl)ethan-1-amine can serve as a common precursor, which is then reacted with a variety of substituted aryl halides or boronic acids to generate a range of diaryl ether analogues. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Classical and Modern Synthetic Routes

The construction of this compound relies on well-established and contemporary synthetic reactions to form the key ether, amine, and aryl-aryl bonds.

Reductive Amination Protocols for the Ethan-1-amine Moiety

Reductive amination is a highly effective and widely used method for forming the ethan-1-amine group from a corresponding carbonyl compound. masterorganicchemistry.com This process typically involves the reaction of an aldehyde, in this case, 2-[2-(4-Methylphenoxy)phenyl]acetaldehyde, with an amine source, followed by reduction of the intermediate imine. masterorganicchemistry.com

The key advantage of this method is its control over alkylation, preventing the formation of multiple substitution byproducts that can occur with direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed, with their selection depending on the substrate's functional group tolerance and the desired reaction conditions. organic-chemistry.org Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly mild and selective reagents that can reduce imines in the presence of other carbonyl groups. masterorganicchemistry.comresearchgate.net

Reducing AgentAmine SourceTypical SolventConditionsReference
Sodium Cyanoborohydride (NaBH3CN)Ammonium AcetateMethanol (B129727)pH 6-8 researchgate.net
Sodium Triacetoxyborohydride [NaBH(OAc)3]Ammonia1,2-Dichloroethane (DCE)Room Temperature researchgate.net
H2, Palladium on Carbon (Pd/C)AmmoniaEthanolPressurized H2 rsc.org
Borane-Pyridine ComplexAmmoniaTetrahydrofuran (THF)0°C to Room Temp researchgate.net

O-Alkylation Reactions for Phenoxy Ether Formation

The formation of the diaryl ether linkage is a critical step in the synthesis. Classical methods like the Williamson ether synthesis and modern catalytic approaches such as the Ullmann condensation or Buchwald-Hartwig amination are employed.

The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl or aryl halide. mdpi.comfrancis-press.com In this context, the sodium salt of 2-(2-hydroxyphenyl)ethan-1-amine would be reacted with an activated 4-methylphenyl halide. mdpi.com However, the reaction with unactivated aryl halides can be challenging, often requiring harsh conditions.

Modern copper- or palladium-catalyzed methods provide milder and more efficient alternatives. The Ullmann condensation, typically using a copper catalyst, facilitates the coupling of a phenol with an aryl halide. Buchwald-Hartwig C-O coupling reactions use palladium catalysts with specialized ligands to achieve the same transformation under even milder conditions with broader substrate scope.

Reaction TypePhenol ComponentAryl Halide ComponentCatalyst/BaseTypical SolventReference
Williamson Ether Synthesis2-(2-hydroxyphenyl)ethan-1-amine4-FluorotolueneNaH (Base)DMF mdpi.com
Ullmann Condensation4-Methylphenol2-Iodophenylethan-1-amineCuI / Cs2CO3Dioxane daneshyari.com
Buchwald-Hartwig Coupling4-Methylphenol2-Bromophenylethan-1-aminePd(OAc)2, SPhos / K3PO4Toluene researchgate.net

Cross-Coupling Strategies for Aryl Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond between the two aromatic rings as an alternative strategy. nih.gov Reactions such as the Suzuki-Miyaura and Hiyama couplings are prominent examples. imperial.ac.uknih.gov

In a Suzuki-Miyaura approach, an arylboronic acid is coupled with an aryl halide in the presence of a palladium catalyst and a base. imperial.ac.uk For synthesizing the core structure of the target molecule, one could couple 2-bromophenylethan-1-amine (with a protected amine) with (4-methylphenoxy)phenylboronic acid. The reaction tolerates a wide variety of functional groups and reaction conditions are generally mild. imperial.ac.uk

The Hiyama coupling utilizes an organosilane as the organometallic partner. nih.gov This method is attractive due to the low toxicity and high stability of organosilane reagents. nih.gov

Coupling ReactionAryl HalideOrganometallic ReagentCatalyst / LigandBaseReference
Suzuki-Miyaura2-Bromo-N-Boc-phenethylamine(4-Methylphenoxy)boronic acidPd(PPh3)4Na2CO3 imperial.ac.uknih.gov
Hiyama2-Iodo-N-Boc-phenethylaminePhenyltrimethoxysilanePd(OAc)2 / DABCOTBAF nih.gov
Stille2-Iodo-N-Boc-phenethylamine(4-Methylphenoxy)stannanePd(PPh3)4- imperial.ac.uk

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical step in developing an efficient synthesis for this compound. Key parameters that are typically investigated include the choice of solvent, reaction temperature, catalyst loading, and the nature of the oxidant or reductant. researchgate.net The goal is to find a balance that provides the highest possible yield of the desired product while minimizing reaction time and the formation of by-products.

For the synthesis of amine compounds, various solvents and catalysts are screened to determine their effect on reaction yield and duration. researchgate.net For instance, in related syntheses of amides from alcohols and amines, solvents such as THF, DMF, and CH3CN have been investigated, with THF often providing the maximum yield. researchgate.net Similarly, the amount of catalyst is a crucial variable; studies have shown that for certain copper-based metal-organic framework (Cu-MOF) catalysts, a 10 mol% loading was optimal for producing imines and amides, with higher amounts not significantly improving the yield. researchgate.net

The following table illustrates a hypothetical optimization study for a key step in the synthesis of an amine analogue, showcasing how different parameters can influence the reaction outcome.

Table 1: Optimization of Reaction Conditions for Amine Synthesis

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 Pd/C (5%) Methanol 25 24 65
2 Pd/C (5%) Ethanol 50 12 78
3 Pd/C (10%) Ethanol 50 12 85
4 Raney Nickel (10%) Methanol 60 10 92

The construction of the this compound structure involves the formation of a diaryl ether linkage and the introduction of an ethanamine side chain. The selection of appropriate catalytic systems and reagents is paramount for the success of these transformations.

For the formation of the diaryl ether bond, palladium-catalyzed cross-coupling reactions are a common and effective method. mdpi.comnih.gov Catalytic systems often involve a palladium source, such as PdCl2 or Pd(PPh3)4, in combination with a copper(I) co-catalyst like CuI. mdpi.com The synthesis of related 4-(4-alkylphenoxy)benzonitriles, precursors to amines, can be achieved by reacting the sodium salt of a phenol (like p-cresol) with a halogenated benzonitrile (B105546) in a solvent like dimethylsulfoxide (DMSO). google.com

The introduction of the amine group can be accomplished through various methods. One common approach is the catalytic reduction of a nitrile or an imine. google.comgoogle.com For this purpose, catalysts like palladium on carbon (Pd/C) or Raney Nickel are frequently employed in the presence of hydrogen gas or a hydrogen source like isopropyl alcohol. google.comorgsyn.org The reaction is typically carried out in a solvent such as methanol or ethanol. google.com For instance, the synthesis of 4-(4-alkylphenoxy)benzylamines involves the catalytic reduction of the corresponding benzonitrile in the presence of ammonia. google.com Another approach involves the use of titanium(IV) ethoxide (Ti(OEt)4) to form an N-sulfinylimine from a ketone, which is then reduced to the corresponding amine. orgsyn.org

Table 2: Common Catalysts and Reagents in Amine Synthesis

Reaction Type Catalyst Reagents Purpose
Diaryl Ether Synthesis PdCl2/CuI/Ph3P Aryl halide, Phenol, Base Formation of C-O ether linkage mdpi.com
Nitrile Reduction Pd/C, Raney Nickel H2, Ammonia Conversion of nitrile to primary amine google.comgoogle.com
Imine Formation Ti(OEt)4 Ketone, Chiral Sulfinamide Formation of chiral imine intermediate orgsyn.org

The development of chiral pharmaceuticals necessitates innovative methods for stereoselective synthesis to produce enantiomerically pure compounds. jocpr.com For chiral derivatives of this compound, several strategies can be employed, including asymmetric catalysis, biocatalysis, and the use of chiral auxiliaries. jocpr.com

Asymmetric catalysis is a powerful technique that uses chiral catalysts to preferentially form one enantiomer over the other. jocpr.com For the synthesis of chiral amines, asymmetric transfer hydrogenation of imines is a well-established method. orgsyn.org This can be achieved using ruthenium catalysts in combination with a chiral ligand or an achiral β-amino alcohol, with isopropyl alcohol serving as the hydrogen source. orgsyn.org

Biocatalysis offers an environmentally benign approach, utilizing enzymes to catalyze reactions with high stereoselectivity under mild conditions. jocpr.com Enzymes such as transaminases and amine dehydrogenases are particularly useful for chiral amine synthesis. nih.gov Transaminases can convert prochiral ketones into enantiopure amines, while engineered amine dehydrogenases catalyze the reductive amination of ketones using ammonia as the amine donor. nih.gov For example, an (R)-selective transaminase has been used to aminate prochiral ketones with excellent stereoselectivity (>99% enantiomeric excess). nih.gov

The use of chiral auxiliaries is another common strategy. A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For amine synthesis, chiral sulfinamides can be reacted with a ketone to form an N-sulfinylimine. Subsequent reduction of the imine is directed by the chiral auxiliary, leading to a highly diastereoselective product, from which the auxiliary can be cleaved to yield the enantiomerically enriched primary amine. orgsyn.org

Sustainable and Green Chemistry Approaches in Synthesis

Modern pharmaceutical synthesis increasingly incorporates the principles of green chemistry to reduce environmental impact and enhance sustainability. researchgate.net For the synthesis of amines like this compound and its analogues, several green approaches are being explored. rsc.orgsciencedaily.com

One key area is the use of environmentally benign solvents and reaction conditions. researchgate.net This includes exploring solvent-free methods or using greener solvents that are less toxic and derived from renewable resources. researchgate.netresearchgate.net Furthermore, developing reactions that can be conducted under mild conditions, such as lower temperatures and pressures, helps to minimize energy consumption. researchgate.net

Catalysis plays a pivotal role in green chemistry. The development of recoverable and reusable catalysts is instrumental for creating efficient and sustainable synthetic processes. researchgate.net Biocatalysis, as mentioned earlier, is inherently a green technology, as enzymes operate under mild aqueous conditions and are biodegradable. jocpr.comstanford.edu

Another approach is the use of alternative energy sources to drive chemical reactions. Photochemistry using visible light, for instance, is considered a "green" or "sustainable" process. sciencedaily.com Researchers are investigating the use of catalysts, such as ruthenium and iridium complexes, that can absorb visible light and use that energy to promote chemical reactions in amines. sciencedaily.com This method avoids the need for high temperatures or harsh reagents. sciencedaily.com The CHEM21 green metrics toolkit is an example of a systematic framework used to evaluate the environmental footprint of chemical transformations, encouraging more environmentally conscious decision-making in research. rsc.org

Advanced Structural Characterization and Spectroscopic Investigations of 2 2 4 Methylphenoxy Phenyl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. High-resolution ¹H and ¹³C NMR, complemented by two-dimensional techniques, would provide an unambiguous blueprint of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region (typically δ 6.8-7.5 ppm) would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the phenyl ring bearing the ethanamine group would exhibit complex splitting patterns influenced by their ortho, meta, and para relationships. The protons of the p-cresol (B1678582) ring system would appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The ethylamine (B1201723) side chain protons would present as two triplets, corresponding to the benzylic methylene (B1212753) group (Ar-CH₂) and the methylene group adjacent to the amine (-CH₂-N). The benzylic protons are expected to be slightly downfield due to the influence of the aromatic ring. The primary amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The methyl group (-CH₃) on the phenoxy ring would yield a sharp singlet, typically in the δ 2.2-2.4 ppm region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal distinct signals for each of the 15 carbon atoms in the molecule. The aromatic carbons would resonate in the typical downfield region of δ 115-160 ppm. The two carbons involved in the ether linkage (C-O-C) would be particularly deshielded. The carbon of the p-cresol ring bonded to the methyl group and the carbon bonded to the ether oxygen would have characteristic shifts. Similarly, the carbons of the other ring would show distinct signals based on their substitution pattern. The ethylamine side chain would produce two signals in the aliphatic region, with the carbon bonded to the nitrogen atom appearing around δ 40-50 ppm and the benzylic carbon at a slightly higher field. The methyl carbon would give a signal in the upfield region, typically around δ 20-22 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₃~2.3 (s, 3H)~21
-CH₂-Ar~2.9 (t, 2H)~35
-CH₂-NH₂~3.1 (t, 2H)~42
-NH₂1.5-3.0 (br s, 2H)-
Aromatic-H6.8 - 7.4 (m, 8H)-
Aromatic-C-115 - 135
Aromatic C-N-~138
Aromatic C-O-150 - 158

To definitively assign the complex aromatic signals and confirm the connectivity of the ethylamine bridge, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal correlations between adjacent protons, confirming the -CH₂-CH₂- spin system and helping to trace the connectivity within the individual aromatic rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could further elucidate the molecular conformation by showing longer-range correlations, for instance, between the benzylic protons and the aromatic carbons, confirming the attachment point of the side chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this primary amine would be characterized by a pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A key feature would be the strong C-O-C stretching vibration of the diaryl ether, typically appearing as a strong band around 1240 cm⁻¹. Aromatic C-H stretching would be observed as a series of absorptions above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would appear just below 3000 cm⁻¹. The N-H bending vibration (scissoring) of the primary amine is expected in the 1580-1650 cm⁻¹ region. Aromatic C=C stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce strong signals in the Raman spectrum. The C-H stretching vibrations would also be visible. While N-H and C-O stretches are often weaker in Raman than in IR, their observation can help confirm assignments.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Primary AmineN-H Stretch (asymmetric & symmetric)3400-3300 (two bands)Weak
Primary AmineN-H Bend (scissoring)1650-1580Medium
Diaryl EtherC-O-C Stretch (asymmetric)1260-1230 (strong)Medium
AromaticC-H Stretch3100-3000Strong
AromaticC=C Stretch1600, 1500, 1450Strong
AliphaticC-H Stretch2960-2850Medium
MethylC-H Bend~1375Weak

Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₁₅H₁₇NO, giving it a monoisotopic mass of approximately 227.13 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 227. A key fragmentation pathway for primary amines is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This would lead to the loss of the phenoxy-phenyl group, resulting in a prominent base peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion. Another significant fragmentation would involve the cleavage of the ether bond or the benzylic bond, leading to fragments corresponding to the phenoxy-phenyl moiety or related ions.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion and its fragments. Predicted collision cross section (CCS) values, which relate to the ion's shape and size, could also be used for identification. For the protonated molecule ([M+H]⁺), a predicted CCS value is approximately 151.9 Ų. uni.lu

Table 3: Predicted Key Mass Fragments

m/z Proposed Fragment Ion Fragmentation Pathway
227[C₁₅H₁₇NO]⁺Molecular Ion (M⁺)
198[C₁₄H₁₂O]⁺Loss of CH₂NH (iminomethylene)
182[C₁₃H₁₀O]⁺Loss of C₂H₅N (ethylamine)
91[C₇H₇]⁺Tropylium ion from cleavage
30[CH₄N]⁺α-cleavage, [CH₂=NH₂]⁺

X-ray Crystallography and Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. To date, the crystal structure of this compound has not been reported in public crystallographic databases. If suitable crystals could be grown, this technique would confirm the connectivity derived from NMR and reveal the molecule's preferred solid-state conformation, including the dihedral angles between the two aromatic rings and the orientation of the ethylamine side chain. It would also detail any hydrogen bonding networks involving the primary amine group, which are expected to be a dominant feature of the crystal packing.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular dichroism (CD) spectroscopy is an analytical technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The parent compound, this compound, is achiral and therefore would not exhibit a CD spectrum. This technique would only become relevant for the analysis of chiral derivatives of this molecule, such as if a chiral center were introduced into the ethylamine side chain or if enantiomerically pure atropisomers could be resolved. In such cases, CD spectroscopy would be a powerful tool for determining the absolute configuration and studying conformational changes of the chiral derivative in solution.

Theoretical and Computational Chemistry of 2 2 4 Methylphenoxy Phenyl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the geometry, vibrational modes, and orbital energies of a compound.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Geometry optimization, a key application of DFT, determines the lowest energy arrangement of atoms in a molecule, providing a stable 3D structure. Subsequent vibrational frequency calculations can predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm the structure.

Despite the utility of these methods, no specific studies detailing the DFT-based geometry optimization or vibrational frequency analysis for 2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine were found in the public domain.

HOMO-LUMO Analysis and Molecular Orbital Interactions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.

A detailed HOMO-LUMO analysis for this compound, which would describe the distribution of electron density in these frontier orbitals and predict the molecule's behavior in chemical reactions, is not available in published research.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of chemical reactivity. Different colors on the MEP map indicate varying levels of electrostatic potential, with red typically representing negative potential and blue representing positive potential.

No specific MEP mapping studies for this compound have been found, which would otherwise provide insights into its reactive behavior and intermolecular interactions.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a variety of computational techniques to study the interactions between molecules. Molecular docking is a prominent example used to predict how a small molecule (ligand) binds to a larger molecule, such as a protein or enzyme.

Molecular Docking for Ligand-Target Prediction (Non-Clinical Receptors/Enzymes)

Molecular docking simulations can predict the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity. This information is crucial in fields like materials science and environmental science for understanding interactions with non-clinical receptors and enzymes.

There are no available molecular docking studies in the scientific literature that specifically investigate the interactions of this compound with any non-clinical receptors or enzymes.

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a cornerstone of modern drug discovery, providing a three-dimensional abstract representation of the essential molecular features required for a molecule to interact with a specific biological target. patsnap.com This computational technique is instrumental in identifying and designing new drug candidates by predicting their potential biological activity. patsnap.com A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups, all arranged in a specific spatial orientation.

For a molecule like this compound, a hypothetical pharmacophore model can be constructed based on its structural components. The key features of this compound that would be considered in a pharmacophore model are:

Aromatic Rings: The presence of two phenyl rings—one substituted with a methyl group and the other part of the main phenoxy-phenyl structure—provides significant hydrophobic and potential π-π stacking interaction sites.

Hydrogen Bond Donor: The primary amine group (-NH2) at the terminus of the ethylamine (B1201723) chain is a potent hydrogen bond donor.

Hydrogen Bond Acceptor: The ether oxygen atom linking the two phenyl rings can act as a hydrogen bond acceptor.

The spatial arrangement of these features is critical for its potential interaction with a biological target. Computational software can be used to generate a 3D representation of these pharmacophoric features. By screening this model against databases of known biological targets, it is possible to predict potential activities. For instance, the presence of an aromatic ring and a basic amine separated by a two-carbon chain is a common motif in many neurologically active compounds, suggesting that this compound could potentially interact with receptors or transporters in the central nervous system.

A detailed pharmacophore model would define the precise distances and angles between these key features. The generation of such a model would typically involve the analysis of a set of known active molecules that bind to a specific target, a process known as ligand-based pharmacophore modeling. patsnap.com In the absence of a known target for this compound, a structure-based approach could be employed if a potential protein target is identified through other computational methods like molecular docking.

Table 1: Potential Pharmacophoric Features of this compound

Feature TypeStructural MoietyPotential Interaction
Aromatic RingPhenyl Ring 1π-π Stacking, Hydrophobic
Aromatic RingPhenyl Ring 2 (with methyl)π-π Stacking, Hydrophobic
Hydrogen Bond DonorPrimary Amine (-NH2)Hydrogen Bonding
Hydrogen Bond AcceptorEther Oxygen (-O-)Hydrogen Bonding
Hydrophobic CenterMethyl Group (-CH3)Hydrophobic Interaction

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular polarizability and hyperpolarizability. Molecules with large NLO responses typically possess a significant charge asymmetry and extended π-conjugated systems.

Computational chemistry provides powerful tools to predict the NLO properties of molecules. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate the first and second hyperpolarizabilities (β and γ, respectively), which are key indicators of a molecule's NLO activity. researchgate.net

For this compound, a computational analysis of its NLO properties would involve several steps:

Geometry Optimization: The 3D structure of the molecule would be optimized to its lowest energy conformation using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

Electronic Property Calculation: The optimized geometry would then be used to calculate key electronic properties, such as the dipole moment, polarizability, and the first and second hyperpolarizabilities.

Analysis of Structure-Property Relationships: The relationship between the molecular structure and the predicted NLO properties would be analyzed. For instance, the presence of the electron-donating amine group and the π-systems of the phenyl rings could contribute to a non-zero hyperpolarizability. The lack of a strong electron-withdrawing group, however, might limit the magnitude of the second-order NLO response (β).

While no specific experimental or computational studies on the NLO properties of this compound have been reported, we can draw parallels with structurally related molecules. For a molecule to exhibit significant second-order NLO effects, it typically requires a non-centrosymmetric structure and a considerable difference between its ground and excited state dipole moments. The flexibility of the ethylamine chain in this compound could lead to multiple conformations, some of which might be non-centrosymmetric.

Third-order NLO properties (related to γ) are present in all molecules, regardless of symmetry. The extended π-system of the two phenyl rings in this compound suggests that it may possess a measurable third-order NLO response.

Table 2: Predicted Parameters for Nonlinear Optical Property Analysis

ParameterDescriptionRelevance to NLO PropertiesComputational Method
Dipole Moment (μ)Measure of charge separation in the molecule.Influences the magnitude of hyperpolarizability.DFT
Polarizability (α)Measure of the molecule's response to an external electric field.Linear optical property, related to refractive index.DFT
First Hyperpolarizability (β)Measure of the second-order nonlinear optical response.Indicates potential for second-harmonic generation.DFT/TD-DFT
Second Hyperpolarizability (γ)Measure of the third-order nonlinear optical response.Indicates potential for third-harmonic generation, optical Kerr effect.DFT/TD-DFT

Exploration of Biological Interactions and Mechanistic Studies in Vitro and Preclinical Models

Structure-Activity Relationship (SAR) Elucidation for the Phenethylamine (B48288) Scaffold

The phenethylamine scaffold is a foundational structure in medicinal chemistry, giving rise to a vast number of biologically active compounds. The structure-activity relationship (SAR) for this scaffold is complex, with modifications at the phenyl ring, the ethylamine (B1201723) side chain, and the amino group leading to profound changes in pharmacological activity.

Impact of Substituent Modifications on Biological Activity Profiles

For the broader class of phenethylamines, substituent modifications are a key strategy for modulating biological activity. The nature, position, and size of substituents can influence receptor binding affinity, selectivity, and functional activity (agonist, antagonist, or inverse agonist).

In the case of 2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine , the key structural features are the phenoxy group at the ortho position of the phenyl ring and the methyl group at the para position of the phenoxy moiety.

Ortho-Phenoxy Substituent: The presence of a bulky phenoxy group at the ortho position is a significant modification to the simple phenethylamine core. This group can influence the molecule's conformation, potentially restricting its rotation and influencing how it fits into a receptor's binding pocket. The electronic properties of the ether linkage can also affect interactions with the target.

Para-Methyl Group: The methyl group on the distal phenyl ring is a small, lipophilic substituent. In other phenethylamine series, such para-alkoxy or para-alkyl substitutions have been shown to influence potency and selectivity for various receptors, including serotonin (B10506) and dopamine (B1211576) receptors.

Without experimental data, the precise impact of these specific substitutions on the biological activity profile of "this compound" remains speculative.

Correlating Structural Descriptors with Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate physicochemical properties (structural descriptors) of a series of compounds with their biological responses. These descriptors can include:

Lipophilicity (logP): Affects membrane permeability and binding to hydrophobic pockets.

Electronic Properties (e.g., Hammett constants): Describe the electron-donating or -withdrawing nature of substituents, influencing electrostatic interactions.

Steric Parameters (e.g., Taft parameters): Quantify the bulkiness of substituents, which is critical for the "fit" into a binding site.

A hypothetical QSAR study for a series of analogs of "this compound" would involve synthesizing derivatives with varied substituents on either phenyl ring and systematically evaluating their biological activity to build a predictive model. No such study for this specific compound is currently available.

Mechanistic Investigations of Enzyme Modulation

Phenethylamines can interact with various enzymes, most notably monoamine oxidase (MAO), which is responsible for their metabolism. They can act as substrates, inhibitors, or inducers of different enzymes.

Inhibition and Activation Kinetics in Isolated Systems

To understand how a compound like This compound might modulate enzyme activity, in vitro assays with isolated enzymes are necessary. These studies would determine key kinetic parameters:

Michaelis-Menten constant (K_m): The substrate concentration at which the reaction rate is half of the maximum (V_max), indicating the affinity of the enzyme for the substrate.

Inhibition constant (K_i): Indicates the potency of an inhibitor.

Mechanism of inhibition: Whether the inhibition is competitive, non-competitive, or uncompetitive.

Hypothetical Enzyme Inhibition Data

Enzyme TargetCompoundK_i (nM)Type of Inhibition
MAO-ACompound X150Competitive
MAO-BCompound X800Competitive
CYP2D6Compound X1200Non-competitive

This table is for illustrative purposes only and does not represent actual data for this compound.

Binding Site Analysis through Computational and Biochemical Methods

Computational docking and site-directed mutagenesis are powerful tools to elucidate how a ligand binds to an enzyme.

Computational Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. A docking study of This compound into the active site of an enzyme like MAO-B could reveal key interactions, such as hydrogen bonds with specific amino acid residues or hydrophobic interactions with the binding pocket.

Biochemical Methods: Techniques like X-ray crystallography of the ligand-enzyme complex would provide definitive evidence of the binding mode. Site-directed mutagenesis, where specific amino acids in the active site are altered, can confirm the importance of those residues for ligand binding and enzyme inhibition.

Receptor Binding and Ligand Affinity Studies (Excluding Human Clinical Data)

Phenethylamines are well-known for their interactions with a wide range of G-protein coupled receptors (GPCRs), particularly those for monoamine neurotransmitters.

Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC_50, from which the inhibition constant (K_i) can be calculated.

Hypothetical Receptor Binding Affinity Profile

ReceptorK_i (nM)
5-HT_2A50
5-HT_2C250
D_21500
α_1A800
TAAR1120

This table is for illustrative purposes only and does not represent actual data for this compound.

The binding profile across a panel of receptors determines the pharmacological selectivity of the compound. A compound with high affinity for a single receptor is considered selective, while one with high affinity for multiple receptors is non-selective or "dirty." The specific substitutions on This compound would be expected to confer a unique binding profile, but in the absence of experimental data, this profile cannot be determined.

Radioligand Displacement Assays

Currently, there is a notable absence of publicly available research detailing radioligand displacement assays specifically for this compound. This indicates that the binding affinity and selectivity profile of this compound for specific receptors, ion channels, or transporters have not yet been characterized or published in peer-reviewed literature. Radioligand binding assays are a fundamental step in pharmacological profiling, and the lack of such data means the primary molecular targets of this compound remain unidentified.

Characterization of Agonistic and Antagonistic Activities in Cellular Models

Similarly, the scientific literature lacks studies focused on the agonistic or antagonistic activities of this compound in cellular models. While research exists for structurally related compounds, such as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (tesmilifene), which has been investigated for its antihistaminic and chemopotentiating effects, this information cannot be directly extrapolated to the compound . nih.govnih.gov Functional cellular assays are crucial for determining whether a compound activates or inhibits a receptor's response, and such studies are necessary to understand the pharmacological nature of this compound.

Cellular Pathway Modulation Studies

Preliminary research has explored the effects of this compound and related compounds on various cellular pathways, including apoptosis, inflammation, microbial growth, and oxidative stress.

Induction of Apoptosis in Specific Cell Lines (e.g., Cancer Cells)

Investigations into the pro-apoptotic potential of compounds structurally related to this compound have shown promising results in cancer cell lines. For instance, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (tesmilifene) has been observed to preferentially induce apoptosis in breast tumor-initiating cells (CD44+/CD24-/low). nih.gov This suggests that phenoxyethanamine derivatives may have the potential to target cancer stem cells. Other studies on different, but related, phenylacetamide derivatives have also demonstrated the ability to trigger apoptosis through the upregulation of pro-apoptotic proteins and activation of caspases in various cancer cell lines. tbzmed.ac.ir However, direct studies on the apoptotic effects of this compound are not yet available.

Modulation of Pro-inflammatory Cytokine Production

The effect of this compound on the production of pro-inflammatory cytokines has not been specifically documented. The modulation of cytokines is a key indicator of a compound's anti-inflammatory potential. General studies on other chemical entities have shown that various compounds can modulate cytokine production from human mononuclear cells, but specific data for the compound of interest is lacking. nih.govnih.gov

Anti-microbial Activity against Pathogenic Strains

The antimicrobial properties of chemical structures related to this compound have been a subject of investigation. Studies on novel 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives have shown promising results against plant fungi and bacteria. researchgate.net Additionally, new acylthiourea derivatives containing a 2-((4-ethylphenoxy)methyl)benzoyl moiety have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net These findings suggest that the phenoxy moiety may contribute to antimicrobial activity. However, direct testing of this compound against pathogenic strains is needed to confirm its own antimicrobial spectrum.

Below is a table summarizing the antimicrobial activity of related phenoxy derivatives against various pathogenic strains.

Compound TypePathogenic StrainActivity
Phenoxyacetamide DerivativesXanthomonas oryzae pv. oryzae (Xoo)Excellent antibacterial activity researchgate.net
Gibberella zeaeAntifungal activity researchgate.net
Phytophthora infestansAntifungal activity researchgate.net
Acylthiourea DerivativesGram-positive bacteriaActive at low concentrations researchgate.net
Gram-negative bacteriaActive at low concentrations researchgate.net
FungiActive at low concentrations researchgate.net

This table is based on data for structurally related compounds, not this compound itself.

Investigation of Antioxidant Properties in Cellular Systems

There is currently no specific research available on the antioxidant properties of this compound in cellular systems. While various in vitro chemical and cell-based assays are available to determine antioxidant capacity, such as the DPPH or ABTS radical scavenging assays, they have not been applied to this particular compound according to the available literature. nih.govmdpi.comnih.gov The investigation of a compound's ability to mitigate cellular oxidative stress is a critical aspect of its pharmacological profile.

Advanced Applications and Research Tools Derived from 2 2 4 Methylphenoxy Phenyl Ethan 1 Amine

Development as Chemical Probes for Biological Systems

The unique structure of 2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine makes it an attractive candidate for development into chemical probes for studying biological systems. The primary amine group serves as a convenient handle for derivatization, allowing for the attachment of fluorophores, affinity tags, or other reporter groups.

The phenoxy-phenyl core is a structural feature found in probes designed to interact with specific biological targets. For instance, flexible benzyloxybenzene and diphenoxy derivatives have been investigated as imaging probes for β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov While rigid, planar structures have traditionally been favored for amyloid binding, these more flexible probes have demonstrated high affinity and favorable brain kinetics. nih.gov By modifying the this compound scaffold, it is conceivable to develop novel probes for neurodegenerative disease research.

Furthermore, the amine functionality is a common target for fluorescent labeling reagents. tcichemicals.com Reaction of the primary amine with fluorophores containing amine-reactive groups, such as succinimidyl esters, would yield fluorescently tagged versions of the parent molecule. nih.gov Such probes could be used to investigate the distribution and interactions of molecules with similar pharmacophores in cellular and tissue environments. The development of fluorescent probes for biogenic amines is a well-established field, and the principles applied therein could be adapted to create probes from the title compound. nih.govgoogle.com

Table 1: Potential Modifications for Chemical Probe Development

Modification SiteAttached MoietyPotential Application
Primary AmineFluorescent Dye (e.g., Fluorescein)Cellular imaging and tracking
Primary AmineBiotinAffinity-based purification of binding partners
Aromatic RingsRadioisotope (e.g., ¹⁸F)Positron Emission Tomography (PET) imaging
Aromatic RingsPhoto-crosslinkerCovalent labeling of target proteins

Utilization as Intermediates in the Synthesis of Complex Organic Molecules

The 2-phenethylamine moiety is a fundamental building block in medicinal chemistry, present in a vast array of bioactive compounds. mdpi.comresearchgate.net The structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to build larger molecular frameworks.

This compound can be considered a derivative of phenoxyaniline (B8288346), which are important intermediates in the synthesis of pharmaceuticals. For example, 2-phenoxyaniline (B124666) is a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) nimesulide. The synthesis of phenoxyaniline derivatives often involves the reaction of a halogenated nitrobenzene (B124822) with a phenol (B47542), followed by reduction of the nitro group. tcichemicals.com Similarly, this compound could be used to synthesize a variety of heterocyclic compounds, which are ubiquitous in drug discovery. nih.gov

The phenethylamine (B48288) scaffold is also central to many neurologically active compounds. Derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, for instance, have been synthesized and evaluated for their anti-ulcer activities. nih.gov By analogy, the title compound could serve as a starting material for libraries of compounds to be screened for various biological activities. Combinatorial chemistry approaches, which allow for the rapid synthesis of large numbers of related compounds, could be employed using this intermediate. nih.govijfans.orgslideshare.net Solid-phase synthesis techniques, where the intermediate is attached to a resin and subsequently reacted with a variety of building blocks, would be particularly well-suited for this purpose. researchgate.net

Table 2: Potential Synthetic Transformations

Reaction TypeReagentsResulting Functional GroupPotential Application of Product
AcylationAcid chloride, Carboxylic acidAmideBioactive molecule synthesis
Reductive AminationAldehyde, KetoneSecondary or Tertiary AmineMedicinal chemistry scaffolds
N-ArylationAryl halide, Buchwald-Hartwig catalystDiaryl or Alkyl-aryl amineSynthesis of complex amines
CyclizationDicarbonyl compoundHeterocycle (e.g., pyrrole, imidazole)Development of novel drug candidates

Potential in Materials Science or Optoelectronic Applications

The diphenyl ether structural motif present in this compound is of interest in the field of materials science, particularly for applications in optoelectronics. Diphenyl ether and its derivatives have been investigated for their nonlinear optical properties. mdpi.comnih.govsfu.ca While many diphenyl ether compounds crystallize in a centrosymmetric manner, which limits their second-harmonic generation (SHG) effects, they can possess large molecular first-order nonlinear optical hyperpolarizabilities. mdpi.comnih.gov Further derivatization of the this compound core could lead to materials with tailored optical properties.

Furthermore, theoretical studies have explored the thermoelectric properties of single molecules of diphenyl ether, suggesting their potential use in molecular-scale electronic devices. nih.gov The ability of such molecules to act as semiconductor devices could be harnessed in the design of novel electronic components.

The presence of phenyl and phenoxy groups also suggests potential applications in the development of advanced polymers. Phenolic resins, which are formed from the reaction of phenols with formaldehyde, are widely used industrial polymers. azooptics.com While not a direct precursor, the phenolic components of the title molecule could inspire the design of new monomers for specialty polymers with unique thermal or mechanical properties. The field of two-dimensional (2D) materials for optoelectronics is rapidly expanding, and organic molecules with interesting electronic properties are being explored for integration into these systems. sfu.caazooptics.comresearchgate.netmdpi.commdpi.com

Bioanalytical Method Development for Research Quantitation

To study the pharmacokinetics, metabolism, or in vitro properties of this compound or its derivatives, a robust and sensitive bioanalytical method is essential. Given its chemical structure, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the most suitable approach for its quantification in biological matrices such as plasma, urine, or tissue homogenates.

The development of such a method would involve several key steps:

Sample Preparation: Due to the complexity of biological samples, an extraction step is necessary to remove interfering substances. For a primary amine like the target compound, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be effective. Protein precipitation is a simpler but potentially less clean alternative.

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be used to separate the analyte from other components in the extracted sample. The choice of column and mobile phase would be optimized to achieve good peak shape and retention time.

Mass Spectrometry: Detection would be performed using a tandem mass spectrometer, likely with an electrospray ionization (ESI) source operating in positive ion mode. The protonated molecule [M+H]⁺ would be selected as the precursor ion, and collision-induced dissociation (CID) would be used to generate specific product ions. The transition from the precursor ion to a stable product ion would be monitored in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Internal Standard: An appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., deuterium (B1214612) or ¹³C labeled), would be used to ensure accuracy and precision by correcting for variations in extraction recovery and matrix effects. researchgate.net

The validation of the method would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. Such a validated method would be a critical tool for any research involving the quantitative analysis of this compound. researchgate.net

Table 3: Typical Parameters for a Bioanalytical LC-MS/MS Method

ParameterTypical Condition/Value
Sample MatrixPlasma, Urine, Tissue Homogenate
Extraction MethodSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)
Chromatographic ColumnC18 Reversed-Phase
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (gradient elution)
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
Internal StandardStable Isotope-Labeled Analog
Lower Limit of Quantificationpg/mL to low ng/mL range

Future Research Directions and Emerging Paradigms for 2 2 4 Methylphenoxy Phenyl Ethan 1 Amine Research

Novel Synthetic Methodologies and Scalable Production

The advancement of research on 2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine is contingent upon the development of efficient and scalable synthetic routes. While classical synthetic methods may exist, future efforts will likely focus on novel methodologies that offer improved yields, stereoselectivity, and cost-effectiveness, which are crucial for industrial-scale production. google.com

A key challenge is ensuring these novel methods are scalable. A process that is efficient on a laboratory scale may not be viable for large-scale industrial production. Therefore, research into continuous flow chemistry and the use of robust, recyclable catalysts will be essential for making this compound and its derivatives readily available for extensive screening and development.

Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. For this compound, these approaches can accelerate the design and optimization of new analogues with desired properties.

De novo design, particularly using generative deep learning, offers a powerful strategy for creating novel molecules from scratch. nih.gov Chemical Language Models (CLMs), which are deep learning models trained on vast datasets of chemical structures, can be fine-tuned using a template molecule like this compound. nih.gov This allows the model to generate new, chemically valid structures that retain key features of the original template but explore new chemical space. This is particularly valuable in low-data scenarios where only a few active compounds are known. nih.gov

Computational tools can also predict key properties of designed molecules, as illustrated in the conceptual table below.

PropertyPredicted ValueMethod
Molecular Weight227.3 g/mol ---
XLogP33.1XLogP3 3.0
Hydrogen Bond Donor Count1Cactvs
Hydrogen Bond Acceptor Count2Cactvs
Rotatable Bond Count4Cactvs
Topological Polar Surface Area35.3 ŲCactvs

This table contains computed property data for 2-[2-(4-methylphenoxy)phenyl]ethanamine, sourced from PubChem CID 121553293.

Furthermore, techniques like 3D molecular similarity-based scaffold hopping and electrostatic complementary methods can be used to rationally design potent derivatives. nih.gov These computational strategies can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

Exploring Unconventional Biological Targets and Mechanisms (Non-Clinical)

The phenethylamine (B48288) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, particularly within the central nervous system. mdpi.com While the specific biological activity of this compound is not well-documented, its structural similarity to other bioactive molecules suggests several avenues for non-clinical investigation.

Future research could explore its potential interaction with unconventional targets. For example, related compounds like N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE) have been studied for their effects on the blood-brain barrier and their interaction with cytochrome P450 isozymes, such as CYP3A4. nih.govnih.gov Investigating whether this compound shares these properties could reveal novel mechanisms of action.

Additionally, the broader class of 2-phenethylamines has shown activity at various receptors, including trace amine-associated receptors (TAARs), which have therapeutic potential in schizophrenia and metabolic disorders. mdpi.com Non-clinical studies could assess the binding profile of this compound across a panel of such receptors. The goal of this exploratory, non-clinical research is to generate hypotheses about the compound's mechanism of action, which can guide further, more focused investigations. For instance, understanding its effects on neuroinflammation or its role as a potential neuroprotective agent could be of significant interest, drawing parallels from research into other neurological conditions. nih.govclinicaltrials.gov

Integration with High-Throughput Screening and Artificial Intelligence in Chemical Discovery

HTS allows for the rapid testing of thousands to millions of compounds against specific biological targets. nih.gov A library of derivatives based on the this compound scaffold could be assembled and screened against a wide array of assays, including biochemical, biophysical, and cell-based assays. enamine.net This can quickly identify "hits"—compounds that show activity in a particular assay. nih.gov

This synergy between large-scale automated screening and predictive intelligence represents a powerful paradigm for unlocking the full potential of core structures like this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.